

## **Egfr-IN-118** discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Egfr-IN-118 |           |
| Cat. No.:            | B15610741   | Get Quote |

An In-depth Technical Guide to the Discovery and Synthesis of EGFR-IN-118

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical target in oncology, particularly for non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel inhibitors. This technical guide details the discovery, synthesis, and biological evaluation of **EGFR-IN-118**, a potent and selective irreversible EGFR-TKI.

**EGFR-IN-118**, also identified as Compound 4a in the primary literature, is a 2H-[1] [2]oxazino[2,3-f]quinazoline derivative designed to overcome T790M-mediated resistance. This document provides a comprehensive overview of its mechanism of action, synthesis protocol, and key experimental data, intended to serve as a valuable resource for researchers in the field of cancer drug discovery.

## Discovery of EGFR-IN-118 (Compound 4a)

**EGFR-IN-118** was developed as part of a series of 2H-[1][2]oxazino[2,3-f]quinazoline derivatives aimed at creating potent and selective irreversible inhibitors of EGFR, with a particular focus on the drug-resistant L858R/T790M double mutant. The design strategy involved incorporating a Michael acceptor group to form a covalent bond with the Cys797 residue in the active site of EGFR, a hallmark of irreversible TKIs.



### **Mechanism of Action**

**EGFR-IN-118** acts as an irreversible inhibitor of the EGFR tyrosine kinase. The proposed mechanism involves the covalent modification of the Cys797 residue within the ATP-binding pocket of EGFR. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

## **EGFR Signaling Pathway**

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by **EGFR-IN-118**.





EGFR Signaling Pathway and Inhibition by EGFR-IN-118

Click to download full resolution via product page

Caption: EGFR Signaling Pathway and Inhibition by EGFR-IN-118.





## **Quantitative Biological Data**

The biological activity of **EGFR-IN-118** has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

**Table 1: In Vitro Kinase Inhibitory Activity** 

| Target Kinase | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| EGFR          | 12.36                 |

## **Table 2: In Vitro Cellular Proliferation Inhibitory Activity**

| Cell Line | EGFR Status        | IC <sub>50</sub> (μM) |
|-----------|--------------------|-----------------------|
| NCI-H1975 | L858R/T790M Mutant | 0.63                  |
| H1563     | Wild-Type          | > 40                  |

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

### Synthesis of EGFR-IN-118 (Compound 4a)

The synthesis of **EGFR-IN-118** is a multi-step process. The general workflow is outlined below.





General Synthesis Workflow for EGFR-IN-118

Click to download full resolution via product page

Caption: General Synthesis Workflow for **EGFR-IN-118**.

#### **Detailed Protocol:**

The synthesis of 2H-[1][2]oxazino[2,3-f]quinazoline derivatives, including compound 4a (**EGFR-IN-118**), is described in the primary literature. A representative synthetic route involves the following key steps:



- Preparation of the Quinazoline Core: Construction of the fundamental quinazoline scaffold from appropriate precursors.
- Formation of the Oxazino Ring: Annulation of the oxazino ring onto the quinazoline core.
- Functional Group Interconversion: Modification of substituents to install the necessary reactive handles.
- Coupling with the Michael Acceptor: Introduction of the acrylamide warhead, which is crucial
  for the irreversible binding to Cys797 of EGFR. This is typically achieved via a nucleophilic
  aromatic substitution reaction.

For the specific reagents, reaction conditions, and purification methods, please refer to the primary publication: "Design, synthesis and biological evaluation of 2H-[1][2]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer."

### In Vitro EGFR Kinase Assay

The inhibitory activity of **EGFR-IN-118** against the EGFR tyrosine kinase was determined using a standard kinase assay format.

#### Protocol Outline:

- Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound (EGFR-IN-118).
- Procedure:
  - The EGFR enzyme is incubated with varying concentrations of **EGFR-IN-118**.
  - The kinase reaction is initiated by the addition of ATP and the substrate.
  - After a defined incubation period, the reaction is stopped.
  - The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with <sup>32</sup>P-ATP.



• Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

## **Cell Proliferation Assay (MTT Assay)**

The anti-proliferative effects of **EGFR-IN-118** on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

#### Protocol Outline:

- Cell Culture: NCI-H1975 (EGFR L858R/T790M) and H1563 (EGFR wild-type) cells are cultured in appropriate media and conditions.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are then treated with a serial dilution of EGFR-IN-118 for a specified period (e.g., 72 hours).
  - After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
  - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
  - The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance is proportional to the number of viable cells. The percentage
  of cell viability is calculated for each concentration relative to untreated control cells. The
  IC<sub>50</sub> value is determined from the resulting dose-response curve.

### Conclusion

**EGFR-IN-118** (Compound 4a) is a promising, potent, and selective irreversible inhibitor of EGFR, particularly effective against the clinically relevant T790M resistance mutation. Its discovery and characterization provide a valuable case study in the rational design of targeted



cancer therapeutics. The detailed synthetic route and biological evaluation protocols presented in this guide offer a foundation for further research and development in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Egfr-IN-118 discovery and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610741#egfr-in-118-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com